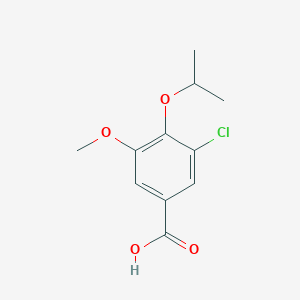

3-Chloro-4-isopropoxy-5-methoxybenzoic acid

Description

Overview of Substituted Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Substituted benzoic acid derivatives are fundamental building blocks in modern chemistry. researchgate.net They serve as versatile precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netmdpi.com The reactivity of the carboxylic acid group allows for various transformations, such as esterification, amidation, and reduction, while the aromatic ring can undergo further substitution, enabling the systematic modification of the molecule's properties. wikipedia.org In medicinal chemistry, the benzoic acid scaffold is a common feature in many therapeutic agents, where its substituents play a critical role in defining the molecule's pharmacological profile.

Interactive Table: Physicochemical Properties of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

| Property | Value | Source |

| CAS Number | 749920-56-7 | appchemical.com |

| Molecular Formula | C11H13ClO4 | appchemical.comchemicalbook.com |

| Molecular Weight | 244.67 g/mol | appchemical.comchemicalbook.com |

| Synonyms | AKOS B029303 | chemicalbook.com |

The presence of phenolic (hydroxyl) and alkoxy (ether) groups on aromatic carboxylic acids significantly influences their physicochemical and biological properties. frontiersin.org These substituents, being electron-donating, can modulate the acidity of the carboxylic acid group and affect the electron density of the aromatic ring. researchgate.netnih.gov This electronic influence is crucial in directing further chemical reactions on the ring. britannica.com

The introduction of halogen atoms, particularly chlorine, into organic molecules is a cornerstone of modern medicinal chemistry. nih.govump.edu.pl Halogenation can profoundly alter a molecule's properties, enhancing its efficacy and pharmacokinetic profile. researchgate.netresearchgate.net Strategically placed halogens can block sites of metabolic degradation, thereby increasing the drug's half-life in the body. nih.gov

Moreover, halogens play a direct role in molecular recognition through a specific non-covalent interaction known as "halogen bonding." researchgate.netacs.org In this interaction, the halogen atom acts as an electron-deficient region (a "sigma-hole") that can attractively interact with electron-rich donors like oxygen or nitrogen atoms in a biological target. ump.edu.pl This highly directional bonding can significantly increase the binding affinity and selectivity of a ligand for its target protein, making halogen substitution a powerful tool in rational drug design. nih.govacs.org The chlorine atom in this compound is therefore not merely a passive substituent but a feature that can actively modulate its interactions with other molecules.

Current Research Landscape of this compound and Related Structures

The research landscape for this compound itself is highly specialized, with the compound primarily appearing in chemical catalogs as a building block for organic synthesis. appchemical.comchemicalbook.com However, the broader class of polysubstituted benzoic acids to which it belongs is the subject of extensive research, particularly in the synthesis of novel therapeutic agents and functional materials. preprints.orgsci-hub.se

A formal bibliometric analysis for the specific compound this compound reveals its niche status, as it is not the subject of a large volume of dedicated academic papers. Its primary role is that of a synthetic intermediate, a molecule created to be used in the subsequent steps of a more complex synthesis.

However, a broader analysis of related substituted benzoic acids demonstrates their widespread importance. Scholarly articles and patents frequently describe the synthesis and application of chloro- and alkoxy-substituted benzoic acids. sci-hub.seucl.ac.ukgoogleapis.com For instance, related compounds like 3-chloro-4-methoxybenzoic acid and 3-chloro-5-methoxybenzoic acid are cited as intermediates in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.commyskinrecipes.comchemimpex.com This indicates that while the title compound may not be an end-product itself, the structural motifs it contains are of significant interest to the scientific community.

The primary research gap concerning this compound is the lack of studies on its direct biological activity or its application in materials science. Its utility is currently defined by its potential as a precursor, not by its intrinsic functional properties.

An emerging area of research lies in leveraging its unique substitution pattern for the rational design of novel bioactive molecules. The combination of a halogen bond donor (chlorine) and multiple hydrogen bond acceptors (alkoxy and carboxylic acid groups) within a constrained steric environment presents an interesting scaffold for combinatorial chemistry and drug discovery. Future research could focus on:

Synthesis of Derivatives: Using the carboxylic acid handle to generate a library of amide or ester derivatives and screening them for biological activity.

Fragment-Based Drug Discovery: Employing the compound as a fragment to probe the binding sites of therapeutic targets, with the potential to develop more potent and selective inhibitors.

Materials Science: Investigating the use of this compound in the synthesis of specialty polymers or liquid crystals, where its specific functional groups could influence material properties. myskinrecipes.com

The current role of this compound as a synthetic intermediate underscores a research opportunity: to explore the untapped potential of this highly functionalized molecule as a lead structure in its own right.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxy-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDMVBTBWPOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232249 | |

| Record name | 3-Chloro-5-methoxy-4-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749920-56-7 | |

| Record name | 3-Chloro-5-methoxy-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749920-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxy-4-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Isopropoxy 5 Methoxybenzoic Acid and Its Key Precursors

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds (disconnections) to identify key synthons and their corresponding synthetic equivalents.

Analysis of Convergent and Linear Synthetic Strategies

The synthesis of a multi-substituted compound like 3-Chloro-4-isopropoxy-5-methoxybenzoic acid can be approached through either a linear or a convergent strategy.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the target molecule from a single starting material. chemistnotes.com | Conceptually simple to plan. | Overall yield can be low in long sequences. wikipedia.orguniurb.it |

| Convergent Synthesis | Independent synthesis of key fragments followed by their combination. wikipedia.org | Higher overall yields, more efficient for complex molecules. chemistnotes.comwikipedia.org | May require more complex planning and fragment coupling reactions. |

Identification of Commercially Available and Synthetically Accessible Starting Materials

A critical aspect of retrosynthetic analysis is the identification of readily available and cost-effective starting materials. For the synthesis of this compound, several potential precursors can be considered, including:

Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

3-Chloro-4-hydroxy-5-methoxybenzoic acid

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)

3-Chloro-4,5-dimethoxybenzoic acid

The choice of starting material will dictate the specific synthetic transformations required to introduce the desired substituents.

Established and Novel Synthetic Routes for this compound

The synthesis of the target compound relies on well-established organic reactions, primarily regioselective halogenation and etherification.

Multi-step Organic Synthesis Protocols

The construction of this compound typically involves a sequence of reactions to introduce the substituents in a controlled manner.

The introduction of a chlorine atom at a specific position on the benzoic acid ring is a crucial step. The directing effects of the existing substituents (hydroxyl, methoxy (B1213986), and carboxyl groups) play a significant role in determining the position of chlorination.

Direct chlorination of benzoic acid derivatives can be achieved using various chlorinating agents. For instance, the chlorination of substituted benzoic acids can be carried out using reagents like phosphorus pentachloride or iodine trichloride (B1173362) in the presence of a suitable catalyst. The reaction conditions, including temperature and the choice of solvent, can be optimized to favor the desired regioisomer. In some cases, protecting groups may be necessary to prevent unwanted side reactions with the carboxylic acid functionality. chemicalforums.com

A practical synthesis of related chlorinated hydroxybenzoic acids has been reported, involving steps like nitration, reduction, diazotization, and hydrolysis to introduce substituents at desired positions. researchgate.net

| Chlorinating Agent | Substrate Example | Key Features |

| Phosphorus Trichloride (PCl₃) | Aromatic Carboxylic Acids | High atom efficiency, simple work-up. semanticscholar.org |

| Chlorine (Cl₂) with Catalyst | 4,5-Difluorobenzoic Acid Derivatives | Can be used for mono- or di-chlorination. google.com |

| N-Chlorosuccinimide (NCS) | Electron-rich aromatic compounds | Milder chlorinating agent. |

The introduction of the isopropoxy and methoxy ether linkages is commonly achieved through nucleophilic substitution reactions, most notably the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.comwikipedia.orglumenlearning.comyoutube.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orglumenlearning.com

In the context of synthesizing this compound, a plausible route would involve the deprotonation of a hydroxyl group on a suitably substituted benzoic acid precursor to form an alkoxide, followed by reaction with an appropriate alkyl halide (e.g., 2-bromopropane (B125204) for the isopropoxy group or methyl iodide for the methoxy group).

The Williamson ether synthesis is an S(_N)2 reaction, and its efficiency is influenced by steric hindrance. masterorganicchemistry.comchemistrysteps.comwikipedia.org Therefore, it is generally preferred to use a primary alkyl halide. wikipedia.org The choice of base and solvent is also critical for the success of the reaction. Common bases include sodium hydride or potassium carbonate, and suitable solvents include polar aprotic solvents like DMF or acetone. masterorganicchemistry.com

Alternative methods for ether synthesis include reductive etherification, which involves the reaction of an aldehyde with an alcohol. rsc.org

| Etherification Method | Reactants | Key Features |

| Williamson Ether Synthesis | Alkoxide and Alkyl Halide | Versatile and widely used for preparing symmetrical and unsymmetrical ethers. chemistrysteps.comwikipedia.org |

| Alkylation with Alkyl Halides | Phenol (B47542), Alkyl Halide, Base (e.g., KOH) | A common method for preparing alkoxybenzoic acids. |

| Copper-catalyzed Alkoxylation | o-Chlorobenzoic Acid, Lower Alcohol | Selective for the ortho position. google.com |

Carboxylation and Oxidation Strategies for Benzoic Acid Formation

The formation of the benzoic acid moiety is a critical step in the synthesis of this compound. This transformation is typically achieved through the oxidation of a methyl group on a precursor toluene (B28343) ring or by the carboxylation of an organometallic intermediate.

Oxidation of Substituted Toluenes:

A common and industrially viable method for producing benzoic acids is the partial oxidation of toluene derivatives. wikipedia.org This process is often catalyzed by transition metal salts, such as cobalt or manganese naphthenates, using oxygen or air as the oxidant. wikipedia.org For the synthesis of the target molecule, a plausible precursor would be 1-chloro-2-isopropoxy-3-methoxy-5-methylbenzene . The oxidation of this precursor would directly yield the desired benzoic acid. The reaction proceeds at elevated temperatures, and the catalyst facilitates the conversion of the methyl group to a carboxylic acid with high efficiency. googleapis.com

Another laboratory-scale approach involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The reaction of a substituted toluene with KMnO₄, typically in an aqueous solution, effectively converts the methyl group into a carboxylate salt, which is then acidified to yield the final benzoic acid.

Carboxylation via Grignard Reagents:

An alternative strategy involves the formation of a carbon-carbon bond through carboxylation. This method is particularly useful when the starting material is an aryl halide. A suitable precursor, such as 5-bromo-1-chloro-2-isopropoxy-3-methoxybenzene , can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organomagnesium intermediate is then treated with carbon dioxide (in the form of dry ice), followed by an acidic workup, to produce the carboxylic acid. wikipedia.org This method offers a versatile route to benzoic acids from readily available aryl bromides.

| Strategy | Precursor Example | Reagents | Key Features |

| Catalytic Oxidation | 1-chloro-2-isopropoxy-3-methoxy-5-methylbenzene | O₂, Co/Mn catalysts | Industrially scalable, high yield. wikipedia.org |

| Strong Oxidation | 1-chloro-2-isopropoxy-3-methoxy-5-methylbenzene | KMnO₄, then H₃O⁺ | Common laboratory method. |

| Grignard Carboxylation | 5-bromo-1-chloro-2-isopropoxy-3-methoxybenzene | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | Utilizes aryl halides as precursors. wikipedia.org |

Hydrolysis of Esters or Nitriles to Yield the Carboxylic Acid Moiety

The final step in many synthetic routes to this compound involves the hydrolysis of a more stable or easily synthesized precursor, such as an ester or a nitrile. This approach allows for the protection of the carboxylic acid functionality during other synthetic transformations.

Ester Hydrolysis:

The synthesis can proceed through an ester intermediate, for example, methyl 3-chloro-4-isopropoxy-5-methoxybenzoate . This ester can be synthesized by first preparing a simpler precursor like methyl 3-chloro-4-hydroxy-5-methoxybenzoate . This is achieved by the esterification of 5-chlorovanillic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com The subsequent introduction of the isopropyl group via Williamson ether synthesis (reacting the phenol with 2-iodopropane (B156323) in the presence of a base) yields the target ester.

The final step is the hydrolysis of the ester. This can be accomplished under either acidic or basic conditions. wikipedia.org Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidification, is a common method. youtube.com The reaction involves the saponification of the ester to a carboxylate salt, which upon protonation yields the desired benzoic acid.

Nitrile Hydrolysis:

Similarly, a benzonitrile (B105546) precursor, such as 3-chloro-4-isopropoxy-5-methoxybenzonitrile , can be hydrolyzed to the corresponding carboxylic acid. The nitrile group is robust and can withstand various reaction conditions, making it a useful masked form of a carboxylic acid. The hydrolysis can be performed in strong acidic or basic solutions at elevated temperatures. wikipedia.org For instance, heating the nitrile under reflux with aqueous hydrochloric acid or sodium hydroxide will convert the cyano group into a carboxylic acid.

| Precursor Type | Precursor Example | Hydrolysis Conditions | Notes |

| Ester | Methyl 3-chloro-4-isopropoxy-5-methoxybenzoate | NaOH(aq), then H₃O⁺ | Common saponification procedure. youtube.com |

| Ester | Methyl 3-chloro-4-isopropoxy-5-methoxybenzoate | H₃O⁺, Heat | Acid-catalyzed hydrolysis is also effective. |

| Nitrile | 3-chloro-4-isopropoxy-5-methoxybenzonitrile | H₃O⁺ or OH⁻, Heat | The nitrile group is a stable precursor to the carboxylic acid. wikipedia.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound, enabling reactions that might otherwise be difficult or low-yielding.

Transition-Metal Catalysis for Aromatic Substitutions

Transition-metal catalysis is instrumental in forming carbon-heteroatom and carbon-carbon bonds, which are essential for constructing the substituted aromatic ring of the target molecule.

One key application is in the formation of the ether linkage. The isopropoxy group can be introduced onto a phenolic precursor, such as a derivative of 5-chlorovanillic acid, through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification. For instance, a copper-catalyzed reaction between a phenol and an isopropyl halide can form the desired aryl ether. nih.gov

Furthermore, transition metals can catalyze the chlorination of the aromatic ring. For example, the chlorination of a benzoyl chloride derivative can be facilitated by a suitable catalyst, allowing for regioselective introduction of the chlorine atom. google.com Palladium-catalyzed C-H activation is another advanced strategy that could potentially be used to directly functionalize the aromatic ring, offering a more atom-economical approach to installing the required substituents. rsc.org

Enzymatic Transformations in Functional Group Interconversion

Biocatalysis, using enzymes to perform chemical transformations, is a growing field in organic synthesis due to its high selectivity and mild reaction conditions. For the synthesis of this compound, enzymes could be particularly useful for the interconversion of functional groups.

Lipases are a class of enzymes that are highly effective at catalyzing the hydrolysis of esters. semanticscholar.org The enzymatic hydrolysis of an ester precursor, such as methyl 3-chloro-4-isopropoxy-5-methoxybenzoate , could offer a mild and selective route to the final acid, avoiding harsh acidic or basic conditions that might affect other functional groups. Studies on the enzymatic hydrolysis of substituted benzoate (B1203000) esters have shown that the reaction rates are influenced by the electronic properties of the substituents on the aromatic ring. semanticscholar.org

Conversely, lipases can also be used to catalyze esterification reactions. For instance, the enzyme Candida antarctica lipase (B570770) B (CalB) has been shown to be effective in synthesizing benzyl (B1604629) benzoate from benzoic anhydride (B1165640) and benzyl alcohol. researchgate.net This suggests that a similar enzymatic approach could be employed to synthesize an ester precursor of the target molecule under mild conditions.

| Transformation | Enzyme Class | Potential Application | Advantages |

| Ester Hydrolysis | Lipase | Hydrolysis of methyl 3-chloro-4-isopropoxy-5-methoxybenzoate | Mild conditions, high selectivity. semanticscholar.org |

| Esterification | Lipase (e.g., CalB) | Synthesis of an ester precursor from the acid and isopropanol (B130326) | Green chemistry approach, avoids harsh reagents. researchgate.net |

Optimization of Reaction Conditions and Process Intensification

The efficiency, yield, and purity of the final product in the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent and temperature is crucial.

Solvent Effects and Reaction Temperature Control

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. For instance, the solubility of benzoic acid and its derivatives varies greatly with the solvent system. Studies have shown that the solubility of benzoic acid increases with the proportion of organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) in aqueous mixtures. researchgate.netjbiochemtech.com This is an important consideration for both the reaction and the subsequent purification steps, such as recrystallization. nist.gov The solvent also affects the thermodynamics of reactions; for example, the formation of benzoic acid dimers, which can influence reactivity, is more favorable in the gas phase or nonpolar solvents like benzene (B151609) compared to aqueous solutions. acs.org

Temperature Control: Reaction temperature is another critical parameter that must be precisely controlled. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions and decomposition. The hydrolysis of benzoate esters, for instance, is sensitive to temperature. In one study on a related compound, it was found that performing an alkaline hydrolysis at 80 °C led to the formation of an azoxybenzene (B3421426) derivative as the main product, whereas conducting the reaction at room temperature yielded the desired benzoic acid in high yield. This highlights the profound impact temperature can have on the reaction pathway. The rate of hydrolysis of substituted phenyl benzoates has also been shown to be temperature-dependent. rsc.org Benzoic acid itself can undergo decomposition at temperatures significantly below its boiling point, with one decomposition pathway being the formation of benzoic anhydride and water. nist.gov Therefore, careful temperature management is essential to maximize the yield of this compound while minimizing the formation of impurities.

| Parameter | Effect | Example |

| Solvent | Influences solubility, reaction rates, and equilibria (e.g., dimerization). | Benzoic acid solubility is higher in ethanol/water mixtures than in pure water. jbiochemtech.com Dimerization is less favorable in polar solvents. acs.org |

| Temperature | Affects reaction kinetics and can lead to side reactions or decomposition. | High temperatures in alkaline hydrolysis of some benzoates can lead to undesired coupling products instead of the target acid. |

| Temperature | Can cause decomposition of the final product. | Benzoic acid can slowly form benzoic anhydride at temperatures above 135 °C. nist.gov |

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

The introduction of a chlorine atom at the C5 position of the 4-isopropoxy-3-methoxybenzoic acid scaffold is a critical transformation that dictates the success of the synthesis. The benzene ring is highly activated by two electron-donating alkoxy groups, making it susceptible to over-reaction and leading to poor regioselectivity with traditional electrophilic chlorinating agents. Therefore, the development of selective catalytic systems is paramount.

Catalyst Screening: The choice of catalyst is crucial for modulating the reactivity of the chlorinating agent, often N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to achieve site-selective chlorination. While traditional Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can catalyze the reaction, they often lead to a mixture of chlorinated isomers and potential side reactions. Modern approaches utilize finely-tuned organocatalysts or metal-based systems to enhance selectivity. nih.govresearchgate.net

Recent studies on the chlorination of electron-rich aromatic compounds have demonstrated that Lewis bases can activate chlorinating agents in a controlled manner. researchgate.net For instance, catalysts like acetonitrile (B52724) or 1,4-dioxane (B91453) can activate SO₂Cl₂ for mild and selective chlorination. nih.gov Screening various catalysts allows for the optimization of reaction conditions to favor the desired C5-chlorinated product over other isomers.

Below is a representative data table illustrating a hypothetical catalyst screening for the selective chlorination of a key precursor, methyl 4-isopropoxy-3-methoxybenzoate.

Interactive Data Table: Catalyst Screening for Selective Chlorination

| Catalyst (mol%) | Chlorinating Agent | Solvent | Temperature (°C) | Yield of 5-Chloro Isomer (%) | 5-Chloro:Other Isomers Ratio |

|---|---|---|---|---|---|

| FeCl₃ (10) | SO₂Cl₂ | CH₂Cl₂ | 25 | 65 | 3:1 |

| AlCl₃ (10) | NCS | DCE | 50 | 58 | 2.5:1 |

| Acetonitrile (cat.) | SO₂Cl₂ | Acetonitrile | 25 | 88 | 15:1 |

| 1,4-Dioxane (cat.) | SO₂Cl₂ | 1,4-Dioxane | 40 | 82 | 12:1 |

| (S)-BINAPO (5) | NCS | CH₂Cl₂ | 25 | 91 | >20:1 |

Ligand Design: While direct chlorination may rely on organocatalysis, ligand design is fundamental in alternative synthetic strategies involving transition-metal catalysis, such as palladium-catalyzed C-H activation or cross-coupling reactions. miamioh.edu For instance, a synthetic approach could involve the coupling of a di-substituted aryl halide with a partner that introduces the carboxylic acid moiety. In such cases, the design of the phosphine (B1218219) ligand attached to the palladium center is critical for the efficiency of the catalytic cycle.

Bulky, electron-rich biaryl phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are designed to promote the formation of highly reactive, monoligated palladium complexes. mit.edu These ligands enhance the rates of oxidative addition and reductive elimination, prevent catalyst deactivation, and can impart high selectivity, making them indispensable for challenging cross-coupling reactions involving sterically hindered or electron-rich substrates. researchgate.netnih.gov The careful selection of ligands can suppress undesired side reactions and enable the synthesis of complex molecules with high precision. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The pharmaceutical and fine chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental footprint. instituteofsustainabilitystudies.comncfinternational.it These principles provide a framework for designing chemical processes that are safer, more efficient, and sustainable. mdpi.comjddhs.com The synthesis of this compound offers several opportunities to apply these principles, particularly concerning atom economy, waste reduction, and the use of sustainable materials.

Atom Economy and Waste Minimization Strategies

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Traditional synthetic routes often employ stoichiometric reagents that are not incorporated into the final product, leading to low atom economy and significant waste generation. scranton.edu For example, a classical Williamson ether synthesis to install the isopropoxy group on a vanillic acid derivative would use a strong base like sodium hydride (NaH) and isopropyl bromide. This process generates stoichiometric amounts of sodium bromide salt as waste.

A greener alternative would involve a catalytic addition reaction using isopropanol directly, which, if realized, would have 100% atom economy for that step. Comparing a classical route with a more modern, catalytic route highlights the potential for improvement.

Interactive Data Table: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Key Transformation | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|---|

| Route A (Classical) | Williamson Ether Synthesis | Methyl vanillate, Isopropyl bromide, NaH | Methyl 4-isopropoxy-3-methoxybenzoate | NaBr, H₂ | 67% |

| Route B (Greener) | Catalytic Etherification | Methyl vanillate, Isopropanol | Methyl 4-isopropoxy-3-methoxybenzoate | H₂O | 92% |

Waste Minimization and E-Factor: Beyond atom economy, the Environmental Factor (E-Factor) provides a more comprehensive measure of waste by quantifying the total mass of waste generated per kilogram of product. rsc.orglibretexts.org It includes waste from solvents, reagents, and reaction byproducts. The pharmaceutical industry historically has high E-Factors (25-100+) due to complex, multi-step syntheses. youtube.com

Strategies to minimize waste and reduce the E-Factor include:

Using catalytic reagents instead of stoichiometric ones, which drastically reduces inorganic salt waste. ncfinternational.it

Telescoping reactions , where multiple synthetic steps are performed in a single pot without isolating intermediates. This reduces solvent usage for workup and purification.

By designing the synthesis of this compound with these strategies, the E-Factor can be significantly lowered, moving towards a more sustainable manufacturing process.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a major contributor to the environmental impact of a chemical process. jddhs.com Solvents account for a large portion of the waste generated in pharmaceutical manufacturing. nih.gov

Sustainable Solvents: Traditional solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), and dimethylformamide (DMF) are often toxic, volatile, and environmentally persistent. Green chemistry encourages their replacement with safer, more sustainable alternatives. researchgate.net Benign options include water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). In some cases, reactions can be designed to run in supercritical fluids like CO₂, which can be easily removed and recycled. researchgate.net

Interactive Data Table: Comparison of Traditional and Sustainable Solvents

| Solvent | Type | Key Hazards | Boiling Point (°C) | Recyclability |

|---|---|---|---|---|

| Dichloromethane | Chlorinated | Carcinogen, Volatile | 40 | Poor |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Teratogen, High BP | 153 | Difficult |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based ether | Flammable | 80 | Good |

| Cyclopentyl methyl ether (CPME) | Ether | Low peroxide formation | 106 | Good |

| Water | Aqueous | Non-toxic, Non-flammable | 100 | Excellent |

Sustainable Reagents: The principle of using safer chemicals extends to reagents. For the synthesis of this compound, this involves:

Chlorination: Avoiding the use of highly toxic and difficult-to-handle chlorine gas in favor of solid reagents like N-chlorosuccinimide (NCS) or liquids like sulfuryl chloride, which are safer for bench-scale and industrial operations. nih.gov

Carboxylation: While the proposed route starts from an existing benzoic acid, advanced "blue-sky" research explores the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO₂) as a renewable, non-toxic C1 feedstock. nih.govmdpi.com Catalytic systems that can efficiently fix CO₂ into organic molecules represent a major goal for sustainable chemistry. qub.ac.ukrsc.org

Starting Materials: Utilizing renewable feedstocks is a core green chemistry principle. ncfinternational.it A plausible and sustainable starting point for the synthesis is vanillic acid, which can be derived from lignin, a major component of biomass. ijsrst.comresearchgate.net This approach connects the synthesis to a renewable carbon source, reducing reliance on petrochemicals.

By integrating these advanced catalytic methods and green chemistry principles, the synthesis of this compound can be transformed into a more efficient, selective, and environmentally responsible process.

Chemical Reactivity, Derivatization, and Analog Design of 3 Chloro 4 Isopropoxy 5 Methoxybenzoic Acid

Reactions at the Carboxylic Acid Functionality of 3-Chloro-4-isopropoxy-5-methoxybenzoic acid

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and reduced alcohol derivatives. These transformations are fundamental in prodrug design, scaffold extension, and the introduction of new functional groups.

Esterification Reactions for Prodrug Design or Synthetic Intermediates

Esterification of the carboxylic acid functionality is a common strategy to enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties in the context of prodrug design. This transformation can also serve as a key step in multi-step synthetic sequences. Given the potential for steric hindrance from the adjacent methoxy (B1213986) group, certain esterification methods are more suitable than others.

For sterically hindered benzoic acids, traditional Fischer esterification may be slow or inefficient. More potent methods are often required to achieve high yields. One such method involves the use of trifluoroacetic anhydride (B1165640), which has proven effective for the esterification of hindered acids like 2,6-dimethylbenzoic acid. acs.org Another powerful approach is the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride that readily reacts with alcohols in the presence of DMAP (4-dimethylaminopyridine). wikipedia.org This method is particularly useful for the synthesis of highly functionalized esters. wikipedia.org Additionally, a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of DMAP, are commonly employed to facilitate the esterification of carboxylic acids with alcohols.

Table 1: Representative Esterification Methods for Hindered Benzoic Acids

| Carboxylic Acid | Alcohol/Reagent | Method | Product | Reference |

| 2,6-Dimethylbenzoic acid | Methanol (B129727) | Trifluoroacetic anhydride | Methyl 2,6-dimethylbenzoate | acs.org |

| Aliphatic carboxylic acid | Various alcohols | 2,4,6-Trichlorobenzoyl chloride, DMAP | Corresponding ester | wikipedia.org |

| Hydroxybenzoic acids | Halocarbons | Nonquaternizable tertiary amine | Corresponding esters | google.com |

Amidation and Peptide Coupling Reactions for Scaffold Extension

The formation of an amide bond from the carboxylic acid group is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents and the extension of the molecular scaffold. This transformation is crucial for building complex molecules and exploring structure-activity relationships.

A variety of modern coupling reagents are available to facilitate amide bond formation, especially in cases of sterically hindered or electronically deactivated substrates. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective. growingscience.comnih.gov Another common set of reagents is EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). nih.gov For particularly challenging couplings involving sterically hindered acids and amines, the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures has proven successful. rsc.org

A general and efficient method for the amidation of various carboxylic acids, including aromatic ones, involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. researchgate.net This method proceeds at room temperature and generally provides good to excellent yields. researchgate.net

Table 2: Selected Amidation Methods for Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Method | Product | Reference |

| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU, DIPEA | Corresponding amide | nih.gov |

| Various carboxylic acids | Various amines | EDC, HOBt, DMAP, DIPEA | Corresponding amides | nih.gov |

| Sterically hindered acids | Sterically hindered/electron deficient amines | Acyl fluoride (B91410) formation | Corresponding amides | rsc.org |

| Aromatic carboxylic acids | Primary and secondary amines | In situ phosphonium salt generation | Corresponding amides | researchgate.net |

Reduction to Alcohols and Subsequent Transformations

Reduction of the carboxylic acid group to a primary alcohol provides a versatile intermediate, (3-chloro-4-isopropoxy-5-methoxyphenyl)methanol, which can undergo a variety of subsequent transformations. This reduction can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). masterorganicchemistry.com

A specific procedure for the reduction of the closely related 4-chloro-3-methoxybenzoic acid to (4-chloro-3-methoxyphenyl)methanol (B1599991) has been reported using LiAlH₄ in tetrahydrofuran (B95107) (THF) under ice bath conditions, affording the product in good yield. A similar outcome can be expected for this compound.

The resulting benzyl (B1604629) alcohol can then be used in a range of synthetic applications. For example, it can be a precursor in the synthesis of more complex molecules through etherification, esterification of the newly formed hydroxyl group, or oxidation to the corresponding aldehyde.

Transformations Involving the Aromatic Core of this compound

The substituted aromatic ring of this compound offers opportunities for modification at the chloro and alkoxy substituents, enabling significant diversification of the core structure.

Modifications of the Chloro Substituent (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

The chloro group on the aromatic ring is a key handle for introducing new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For the coupling of aryl chlorides, which are generally less reactive than bromides or iodides, catalyst systems employing sterically demanding and electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, have been developed to achieve high efficiency. nih.gov A successful Suzuki-Miyaura coupling has been reported for the related 3-chloro-4,5-dimethoxybenzonitrile (B1595676) with cyclopropyltrifluoroborate, demonstrating the feasibility of this reaction on a similarly substituted aromatic ring. nih.gov

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. acs.orgwikipedia.org This reaction has revolutionized the synthesis of arylamines and is applicable to a broad range of substrates, including aryl chlorides. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines being particularly effective. beilstein-journals.org Microwave-assisted protocols have been shown to accelerate these reactions, leading to shorter reaction times and often improved yields. beilstein-journals.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction Type | Aryl Chloride Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Product Type | Reference |

| Suzuki-Miyaura | General aryl chlorides | Aryl/vinyl boronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Biaryls, styrenes | organic-chemistry.org |

| Suzuki-Miyaura | 3-Chloro-4,5-dimethoxybenzonitrile | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | Aryl cyclopropane | nih.gov |

| Buchwald-Hartwig | General aryl chlorides | Primary/secondary amines | Pd(OAc)₂ / XPhos | Arylamines | beilstein-journals.org |

Alterations of Alkoxy Groups (e.g., Demethylation, Deisopropylation, Transalkylation)

The two different alkoxy groups, methoxy and isopropoxy, on the aromatic ring can be selectively or completely cleaved to reveal the corresponding phenols. These phenolic derivatives can then be used for further functionalization, such as the introduction of new alkyl or aryl groups via etherification.

Demethylation of aryl methyl ethers is commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. orgsyn.orgmdma.ch This reaction typically proceeds under mild conditions, often at or below room temperature, and is tolerant of many other functional groups. orgsyn.org For molecules with multiple methoxy groups and other Lewis basic sites (like a carboxylic acid), it is often necessary to use at least one equivalent of BBr₃ per functional group to ensure complete cleavage. mdma.ch

Deisopropylation of aryl isopropyl ethers can be achieved under different conditions than demethylation, allowing for potential selectivity. While BBr₃ can also cleave isopropyl ethers, other Lewis acids may offer better selectivity. There is evidence to suggest that aluminum trichloride (B1173362) (AlCl₃) can selectively cleave isopropyl aryl ethers while leaving methyl aryl ethers intact. This selectivity is likely due to the greater stability of the isopropyl carbocation intermediate compared to the methyl carbocation.

Transalkylation , the transfer of an alkyl group from one aromatic molecule to another, is also a possibility, though it is more commonly employed in industrial-scale petrochemical processes. Such reactions are typically catalyzed by strong acids, and their application in fine chemical synthesis is less common but could be explored for specific transformations.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity Challenges

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is a complex interplay of the directing effects of its four substituents. The substitution pattern is governed by the electronic and steric properties of the carboxylic acid, chloro, isopropoxy, and methoxy groups.

The substituents can be classified based on their activating/deactivating and directing effects:

-COOH (Carboxylic acid): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.

-Cl (Chloro): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

-OCH(CH₃)₂ (Isopropoxy) and -OCH₃ (Methoxy): Both alkoxy groups are strongly activating and ortho, para-directors. They donate electron density to the ring via resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack.

The aromatic ring of this compound has two available positions for substitution: C2 and C6. The directing effects of the substituents on these positions are as follows:

Position C2: This position is ortho to the methoxy group and meta to the isopropoxy and chloro groups. The carboxylic acid group is also meta to this position.

Position C6: This position is ortho to the isopropoxy group and meta to the methoxy and carboxylic acid groups. The chloro group is also ortho to this position.

Regioselectivity Challenges:

Predicting the major product of an EAS reaction on this molecule is challenging due to the conflicting directing effects of the substituents.

Activating vs. Deactivating Groups: The powerful activating effects of the two alkoxy groups are likely to dominate over the deactivating effects of the carboxylic acid and chloro groups, making the ring more reactive than benzene (B151609) itself.

Steric Hindrance: The bulky isopropoxy group at C4 is expected to exert significant steric hindrance, potentially disfavoring substitution at the adjacent C5 position (which is already substituted) and influencing the preference between the C2 and C6 positions. Substitution at C6 might be sterically hindered by the adjacent isopropoxy group.

Electronic Effects: The methoxy group at C5 and the isopropoxy group at C4 strongly activate the ortho and para positions. The position para to the methoxy group is occupied by the carboxylic acid. The position para to the isopropoxy group is occupied by the chloro group. Therefore, the directing influence of the alkoxy groups will be primarily towards their respective ortho positions (C6 for isopropoxy and C2 for methoxy).

Given these competing factors, it is difficult to definitively predict the outcome of an electrophilic aromatic substitution reaction. The reaction conditions, including the nature of the electrophile and the catalyst used, can also significantly influence the regioselectivity. Experimental data would be necessary to determine the precise ratio of isomeric products.

Synthesis of Structural Analogs and Congeners of this compound

The synthesis of structural analogs of this compound allows for the systematic investigation of structure-activity relationships. This can be achieved by modifying the alkoxy chains, the halogen substituent, and by introducing additional functional groups onto the aromatic ring.

Systematic Variation of Alkoxy Chain Lengths and Branching

The isopropoxy and methoxy groups can be replaced with other alkoxy groups of varying chain lengths and branching. This can be achieved by starting with a common intermediate, such as 3-chloro-4,5-dihydroxybenzoic acid, and performing Williamson ether synthesis with the appropriate alkyl halides.

General Synthetic Scheme:

Protection of the carboxylic acid: The carboxylic acid group of a suitable starting material, like 3-chloro-4,5-dihydroxybenzoic acid, is first protected, often as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the subsequent etherification step.

Williamson Ether Synthesis: The protected dihydroxybenzoic acid is then treated with a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl groups, followed by reaction with the desired alkyl halide (R-X) to form the corresponding dialkoxy derivative. By using different alkyl halides, a variety of alkoxy groups can be introduced.

Deprotection: Finally, the protecting group on the carboxylic acid is removed (e.g., by hydrolysis) to yield the desired 3-chloro-4,5-dialkoxybenzoic acid analog.

Interactive Data Table: Examples of Alkoxy Analogs

| R¹ Group (at C4) | R² Group (at C5) | Alkyl Halide for R¹ | Alkyl Halide for R² | Resulting Compound Name |

| Ethyl | Methoxy | Ethyl iodide | Methyl iodide | 3-Chloro-4-ethoxy-5-methoxybenzoic acid |

| n-Propyl | Methoxy | 1-Iodopropane | Methyl iodide | 3-Chloro-4-(n-propoxy)-5-methoxybenzoic acid |

| n-Butyl | Methoxy | 1-Iodobutane | Methyl iodide | 3-Chloro-4-(n-butoxy)-5-methoxybenzoic acid |

| Isopropyl | Ethoxy | 2-Iodopropane (B156323) | Ethyl iodide | 3-Chloro-4-isopropoxy-5-ethoxybenzoic acid |

| Cyclopropylmethyl | Methoxy | Cyclopropylmethyl bromide | Methyl iodide | 3-Chloro-4-(cyclopropylmethoxy)-5-methoxybenzoic acid |

Exploration of Different Halogen Substituents

The chloro group at the 3-position can be replaced by other halogens (F, Br, I) to investigate the effect of halogen size and electronegativity on the molecule's properties. The synthesis of these analogs can be approached through several routes, including Sandmeyer-type reactions starting from an appropriate amino precursor.

General Synthetic Scheme (via Sandmeyer Reaction):

Nitration: A suitable precursor, such as 4-isopropoxy-5-methoxybenzoic acid, is nitrated to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group, for example, using a reducing agent like SnCl₂/HCl or through catalytic hydrogenation.

Diazotization and Sandmeyer Reaction: The resulting 3-amino-4-isopropoxy-5-methoxybenzoic acid is diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This diazonium salt can then be treated with the appropriate copper(I) halide (CuX, where X = F, Br, I) to introduce the desired halogen at the 3-position.

Interactive Data Table: Examples of Halogen Analogs

| Halogen at C3 | Reagent for Halogenation | Resulting Compound Name |

| Fluoro | HBF₄ (Schiemann reaction) | 3-Fluoro-4-isopropoxy-5-methoxybenzoic acid |

| Bromo | CuBr (Sandmeyer reaction) | 3-Bromo-4-isopropoxy-5-methoxybenzoic acid |

| Iodo | KI | 3-Iodo-4-isopropoxy-5-methoxybenzoic acid |

Incorporation of Additional Functional Groups on the Aromatic Ring

Additional functional groups can be introduced onto the aromatic ring to probe their influence on the molecule's properties. The position of introduction will be dictated by the directing effects of the existing substituents, as discussed in section 3.2.3.

A. Nitration:

Nitration of this compound with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group. Based on the activating effects of the alkoxy groups, the most probable positions for substitution are C2 and C6.

B. Amination:

The nitro-substituted analog can be subsequently reduced to the corresponding amino derivative. This is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

C. Formylation:

A formyl group (-CHO) can be introduced onto the aromatic ring using various formylation reactions, such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Duff reaction (using hexamethylenetetramine). The electron-rich nature of the ring due to the alkoxy groups makes it susceptible to such electrophilic substitutions.

Interactive Data Table: Examples of Functionalized Analogs

| Functional Group | Position of Introduction | Synthetic Method | Precursor | Resulting Compound Name |

| Nitro (-NO₂) | C2 or C6 | Nitration (HNO₃/H₂SO₄) | This compound | 3-Chloro-4-isopropoxy-5-methoxy-2-nitrobenzoic acid or 3-Chloro-4-isopropoxy-5-methoxy-6-nitrobenzoic acid |

| Amino (-NH₂) | C2 or C6 | Reduction of nitro group (e.g., SnCl₂/HCl) | Nitro-derivative | 2-Amino-3-chloro-4-isopropoxy-5-methoxybenzoic acid or 6-Amino-3-chloro-4-isopropoxy-5-methoxybenzoic acid |

| Formyl (-CHO) | C2 or C6 | Vilsmeier-Haack Reaction | This compound | 3-Chloro-2-formyl-4-isopropoxy-5-methoxybenzoic acid or 3-Chloro-6-formyl-4-isopropoxy-5-methoxybenzoic acid |

Role of 3 Chloro 4 Isopropoxy 5 Methoxybenzoic Acid As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules in Medicinal Chemistry Research

The specific substitution pattern of 3-chloro-4-isopropoxy-5-methoxybenzoic acid makes it an important starting material for molecules designed to interact with specific biological targets. The electronic and steric properties imparted by its substituents are key to its role in constructing sophisticated molecular architectures for drug discovery.

Use in the Synthesis of Aryl-Amido-Aryl Compounds

A primary application of this compound is in the synthesis of aryl-amido-aryl compounds. This structural motif, which consists of two aromatic rings linked by an amide bond, is a common feature in many pharmacologically active agents.

The synthesis typically involves the activation of the carboxylic acid group of this compound, often by converting it to a more reactive acyl chloride. This activated intermediate can then readily react with an amino-substituted aromatic compound to form the desired amide linkage. This straightforward yet powerful reaction allows for the incorporation of the highly functionalized 3-chloro-4-isopropoxy-5-methoxyphenyl moiety into larger, more complex structures, forming the basis for a wide range of therapeutic candidates.

Application in the Construction of Retinoic Acid Receptor (RARα) Agonists

The 3-chloro-4,5-dialkoxybenzoic acid framework is a key component in the design of selective agonists for the Retinoic Acid Receptor alpha (RARα). nih.govplos.org These receptors are involved in cellular differentiation and proliferation, making them important targets for cancer therapies and other diseases. nih.gov

Research has shown that derivatives of 3-chloro-4,5-dialkoxybenzamido benzoic acid can act as potent RARα agonists. The specific nature of the alkoxy groups at the 4- and 5-positions of the benzoic acid ring is critical for tuning the potency and selectivity of the resulting compound. For instance, increasing the size of these substituents can influence selectivity against other RAR subtypes (RARβ and RARγ). The this compound scaffold provides a precise arrangement of substituents that contributes to high-affinity binding to the RARα receptor, making it a valuable building block for developing next-generation selective retinoids.

| Benzoic Acid Precursor | Resulting Compound Class | Observed Impact | Reference |

|---|---|---|---|

| 3-Chloro-4,5-dimethoxybenzoic acid | 4'-(3-chloro-4,5-dimethoxybenzamido) benzoic acid | Serves as a foundational template for RARα agonists. | appchemical.com |

| This compound | 4'-(3-chloro-4-isopropoxy-5-methoxybenzamido) benzoic acid | Modifies lipophilicity and steric bulk, potentially enhancing selectivity and potency for RARα. | appchemical.com |

| 3-Chloro-4-ethoxy-5-isopropoxybenzoic acid | 4'-(3-chloro-4-ethoxy-5-isopropoxybenzamido) benzoic acid | Leads to highly potent and selective full RARα agonists with improved pharmacokinetic profiles. | appchemical.com |

Intermediate for Other Biologically Active Scaffolds

The utility of this compound and its analogs extends to other classes of therapeutic agents, including kinase and phosphodiesterase inhibitors, and potentially antiviral compounds.

Kinase Inhibitors: Substituted aromatic rings are fundamental components of many kinase inhibitors, as they often form key interactions within the ATP-binding site of the enzyme. The specific pattern of chloro and alkoxy groups on the benzoic acid ring can be exploited to achieve selective binding to a target kinase. For example, the related 3-((4-chloro-3-methoxyphenyl)amino) moiety is a core fragment in a selective Janus kinase 1 (JAK1) inhibitor. nih.gov This demonstrates the value of this substitution pattern in designing potent and selective kinase inhibitors.

Phosphodiesterase (PDE) Inhibitors: Structurally similar building blocks, such as 3-chloro-4-methoxybenzyl derivatives, have been used to synthesize potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov This suggests that the 3-chloro-4-isopropoxy-5-methoxybenzoyl group could similarly be incorporated into scaffolds targeting PDEs, which are important in cardiovascular and inflammatory diseases.

Antiviral Agents: While direct synthesis of antiviral agents from this compound is not extensively documented, the general utility of substituted benzoic acids as synthetic intermediates is well-established in this area. For instance, 4-chlorobenzoic acid has been used as a starting material for the synthesis of 1,3,4-thiadiazole (B1197879) sulfonamides, which have shown activity against the tobacco mosaic virus. nih.gov This highlights the potential for functionalized benzoic acids to serve as foundational scaffolds in the development of novel antiviral compounds.

| Building Block Fragment | Resulting Scaffold Class | Therapeutic Target | Reference |

|---|---|---|---|

| 4-Chloro-3-methoxyphenyl | Pyrazolopyrimidine | Janus Kinase 1 (JAK1) | nih.gov |

| 3-Chloro-4-methoxybenzyl | Aminophthalazine | Phosphodiesterase 5 (PDE5) | nih.gov |

| 4-Chlorophenyl | 1,3,4-Thiadiazole | Tobacco Mosaic Virus | nih.gov |

Building Block in the Synthesis of Natural Product Analogs and Derivatives

While there is limited direct evidence of this compound being used in the total synthesis of natural products, its structure makes it an ideal candidate for creating analogs and derivatives. Natural products often possess complex architectures with specific functional groups that are responsible for their biological activity.

Organic chemists frequently synthesize analogs of natural products to improve their potency, selectivity, or pharmacokinetic properties. This compound can be used to introduce a highly functionalized and sterically defined aromatic ring system into a larger molecule. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying a key part of the natural product's scaffold. The unique combination of substituents can mimic or alter the electronic and steric profile of a segment of the natural product, potentially leading to derivatives with enhanced therapeutic properties.

Potential Applications in Polymer Science and Materials Chemistry

The functional groups on this compound also present opportunities in polymer and materials science. The carboxylic acid moiety is particularly useful for covalently attaching the molecule to polymer backbones.

Based on studies with analogous compounds like 3-chloro-4-benzyloxyphenylacetic acid, it is plausible that this compound could be esterified with polymer alcohols such as poly(vinyl alcohol) (PVA) or poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov This would result in polymer-drug conjugates, where the small molecule is tethered to a larger polymer chain. Such systems are explored for controlled drug release applications.

Furthermore, the molecule could potentially act as a functional monomer. If the carboxylic acid is converted to a polymerizable group (e.g., an acrylate (B77674) or methacrylate), it could be incorporated into polymer chains via polymerization. The resulting polymer would have the 3-chloro-4-isopropoxy-5-methoxyphenyl group as a pendant side chain, which could be used to modify the physical or chemical properties of the material, such as its refractive index, thermal stability, or surface energy. While these applications are largely speculative, they are based on established chemical principles and the known reactivity of benzoic acids and their derivatives. nih.gov

Computational and Theoretical Investigations of 3 Chloro 4 Isopropoxy 5 Methoxybenzoic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are at the forefront of computational chemistry, allowing for a detailed description of the electronic structure of molecules. These methods provide a fundamental understanding of molecular properties and reactivity.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Chloro-4-isopropoxy-5-methoxybenzoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate the nature of its molecular orbitals and the distribution of electron density.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the alkoxy substituents, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.

The charge distribution within the molecule can be quantified through methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, with red regions indicating areas of high electron density (negative potential) and blue regions representing electron-deficient areas (positive potential). In this compound, the oxygen atoms of the carboxyl and alkoxy groups would be expected to show a negative electrostatic potential, while the hydrogen of the carboxyl group and the aromatic protons would exhibit a positive potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Computational methods can also predict various spectroscopic properties of this compound, which can be invaluable for its identification and characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT. These predictions are highly sensitive to the molecular geometry and electronic environment. For this compound, the aromatic protons would be expected to have distinct chemical shifts due to the electronic effects of the chloro, isopropoxy, and methoxy (B1213986) substituents. The protons of the isopropoxy and methoxy groups would also have characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and various aromatic C-H and C-C stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. The predicted absorption maxima (λ_max) can provide insights into the electronic structure and conjugation within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm |

| Isopropoxy CH | δ 4.5-4.8 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 170-175 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| O-H Stretch | ~3000 cm⁻¹ (broad) | |

| UV-Vis | λ_max | ~280 nm |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions and properties in different environments.

Conformational analysis aims to identify the most stable arrangements of a molecule. For this compound, this involves studying the rotation around the single bonds connecting the substituents to the aromatic ring. In the solid state, the preferred conformation is often dictated by packing forces in the crystal lattice. In solution, the molecule may exist as an equilibrium of several low-energy conformers, with the relative populations depending on the solvent. ucl.ac.uk Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in a simulated solvent environment over time. unimi.itresearchgate.net

The rotation of the isopropoxy, methoxy, and carboxyl groups is not entirely free but is hindered by energy barriers. These rotational barriers can be calculated by systematically rotating the substituent and calculating the energy at each step. The height of the energy barrier provides information about the rigidity of the molecule and the steric and electronic interactions between the substituents. For instance, the rotational barrier of the isopropoxy group will be influenced by its interaction with the adjacent methoxy group and the chloro atom. osti.gov Similarly, the orientation of the carboxyl group relative to the aromatic ring is a key conformational feature.

Table 3: Predicted Rotational Energy Barriers for Substituents of this compound

| Rotating Group | Predicted Rotational Barrier (kcal/mol) |

|---|---|

| Isopropoxy Group (C-O bond) | 3-5 |

| Carboxyl Group (C-C bond) | 4-6 |

In Silico Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can also be used to predict the reactivity and selectivity of this compound in various organic reactions. By calculating the energies of reactants, transition states, and products, the feasibility and outcome of a reaction can be assessed.

For example, the reactivity of the carboxylic acid group in esterification or amidation reactions can be studied. Computational models can help predict the most likely site of reaction on the aromatic ring for electrophilic or nucleophilic substitution, guided by the calculated charge distributions and frontier molecular orbitals. This predictive power is invaluable in designing synthetic routes and understanding reaction mechanisms.

Modeling of Transition States for Key Synthetic Steps

The synthesis of complex organic molecules such as this compound involves a series of chemical transformations, each proceeding through a high-energy transition state. Computational modeling of these transition states offers invaluable insights into the reaction mechanism, kinetics, and the factors governing product formation. Transition state theory posits that the rate of a reaction is determined by the energy barrier between reactants and products, which corresponds to the energy of the transition state. ucsb.edu By locating and characterizing the transition state structure on a potential energy surface, chemists can predict reaction rates and understand the intricate electronic and steric effects that influence the course of a reaction.

For a molecule like this compound, key synthetic steps might include electrophilic aromatic substitution to introduce the chloro group, or nucleophilic substitution to introduce the isopropoxy and methoxy groups. Computational methods, such as density functional theory (DFT), can be employed to model the geometry and energy of the transition states for these reactions. For instance, in an electrophilic chlorination reaction, modeling could reveal the structure of the Wheland intermediate, a high-energy carbocation that is a close approximation of the transition state. nih.gov The calculated energy of this intermediate would provide a quantitative measure of the activation energy for the reaction.

Predictive Analysis of Regioselectivity in Electrophilic or Nucleophilic Attack

The substitution pattern of the benzene (B151609) ring in this compound dictates its reactivity towards electrophilic or nucleophilic attack. Predicting the regioselectivity of such reactions is crucial for planning further chemical modifications of the molecule. Computational chemistry provides powerful tools to predict the most likely sites of reaction.

One common approach is the use of molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.netlibretexts.orgwolfram.com MEP maps visualize the charge distribution within a molecule, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites). researchgate.netlibretexts.orgwolfram.com For this compound, an MEP map would likely show the oxygen atoms of the carboxyl, isopropoxy, and methoxy groups as electron-rich, making them susceptible to electrophilic attack. Conversely, the aromatic carbons attached to the electron-withdrawing chloro and carboxyl groups would be relatively electron-poor and thus potential sites for nucleophilic attack.

Another powerful tool is frontier molecular orbital (FMO) theory. pku.edu.cnucsb.eduyoutube.comwikipedia.org This theory posits that chemical reactions are primarily governed by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. pku.edu.cnwikipedia.org For an electrophilic attack on the aromatic ring, the location of the HOMO would indicate the most nucleophilic position. For a nucleophilic attack, the location of the LUMO would highlight the most electrophilic site. ucsb.edu

Computational methods that calculate the relative energies of possible reaction intermediates can also predict regioselectivity. nih.govrsc.org For electrophilic aromatic substitution, the stability of the different possible Wheland intermediates can be calculated; the most stable intermediate corresponds to the major product. nih.gov While specific predictive analyses for this compound are not documented in the available literature, these computational approaches provide a robust framework for understanding and predicting its chemical behavior.

Molecular Docking and Ligand-Target Interaction Studies for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as a derivative of this compound, might bind to a specific protein target. By simulating the binding process, molecular docking can provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the interaction.

The process typically involves placing a three-dimensional representation of the small molecule (ligand) into the binding site of a protein (receptor) and then using a scoring function to estimate the strength of the interaction. A higher score generally indicates a more stable complex and a potentially more potent biological activity. These studies can guide the design of new derivatives with improved binding affinity and selectivity.

While specific molecular docking studies on derivatives of this compound are not publicly available, the general methodology has been widely applied to other benzoic acid derivatives, demonstrating its utility in identifying potential therapeutic agents.

Computational Assessment of Binding to Receptor Proteins (in silico SAR)

In silico Structure-Activity Relationship (SAR) studies use computational methods to understand how changes in the chemical structure of a compound affect its biological activity. This is often done in conjunction with molecular docking to build a predictive model of ligand-receptor interactions. By systematically modifying the structure of a lead compound, such as a derivative of this compound, and then docking these modified structures into the target protein, researchers can identify which functional groups are essential for binding and which can be altered to improve activity.

For example, one could computationally explore the effect of replacing the isopropoxy group with other alkoxy groups of varying sizes, or substituting the chloro group with other halogens. The results of these in silico experiments can be compiled into a data table to visualize the SAR.

Below is a hypothetical data table illustrating the kind of information that could be generated from an in silico SAR study of this compound derivatives targeting a hypothetical receptor protein.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Parent Compound | -8.5 | Arg122, Tyr345, Phe450 |

| 2 | Isopropoxy -> Ethoxy | -8.2 | Arg122, Tyr345 |

| 3 | Isopropoxy -> Butoxy | -8.9 | Arg122, Tyr345, Phe450, Leu454 |

| 4 | Chloro -> Fluoro | -8.3 | Arg122, Tyr345, Phe450 |

| 5 | Chloro -> Bromo | -8.7 | Arg122, Tyr345, Phe450 |

| 6 | Methoxy -> Ethoxy | -8.6 | Arg122, Tyr345, Phe450 |

This type of data can guide synthetic chemists in prioritizing which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process.

Pharmacophore Modeling for Future Analog Design

Pharmacophore modeling is another crucial computational tool in drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netijrpr.comdovepress.combenthamdirect.comdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract concept that defines the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. researchgate.netijrpr.combenthamdirect.com

Starting with the structure of an active compound, like a biologically active derivative of this compound, a pharmacophore model can be generated. This model would highlight the spatial arrangement of features like the aromatic ring, the carboxyl group (as a hydrogen bond donor/acceptor and charged group), the hydrophobic isopropoxy group, and the halogen atom.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of chemical compounds. researchgate.netdovepress.com Compounds that match the pharmacophore model are then considered as potential candidates for synthesis and biological testing. This approach allows for the discovery of new chemical scaffolds that may have improved properties over the original lead compound. Pharmacophore modeling can also be used in lead optimization to design new analogs with a higher probability of being active. benthamdirect.com The integration of pharmacophore modeling with other computational techniques like molecular docking can further refine the drug design process. ijrpr.comdovepress.com

Advanced Analytical Methods for the Characterization and Quantification of 3 Chloro 4 Isopropoxy 5 Methoxybenzoic Acid

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 3-Chloro-4-isopropoxy-5-methoxybenzoic acid from impurities, starting materials, and by-products that may be present after its synthesis. These techniques are vital for assessing purity and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. ijprajournal.comijprajournal.com A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the target compound from its potential impurities.

Method development would begin by selecting an appropriate stationary phase, typically a C18 or C8 column, which provides effective separation for moderately polar compounds. The mobile phase composition is then optimized; a common starting point is a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute formic acid to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egpensoft.net Detection is commonly performed using a UV detector, set at a wavelength where the benzoic acid chromophore absorbs strongly, often around 220-280 nm. pensoft.net